![molecular formula C12H10N2O2S B2972746 3-(Benzylsulfanyl)pyrazine-2-carboxylic acid CAS No. 74002-59-8](/img/structure/B2972746.png)
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid
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Overview
Description
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Benzylsulfanyl)pyrazine-2-carboxylic acid is 1S/C12H10N2O2S/c15-12(16)10-11(14-7-6-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) .Physical And Chemical Properties Analysis
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 246.29 .Scientific Research Applications
Pharmacology
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid: has been identified as a versatile pharmacophore due to its structural similarity to pyrazine derivatives, which are known for their wide range of pharmacological activities . These activities include antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, and antiviral effects. The compound’s potential as a scaffold for developing new therapeutic agents is significant, particularly in the synthesis of analogs with enhanced biological activities.
Tuberculosis Research
In the fight against tuberculosis, 3-(Benzylsulfanyl)pyrazine-2-carboxylic acid derivatives have been explored for their antimycobacterial properties. Research has shown that certain pyrazine carboxylic acid derivatives exhibit high activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . This makes them valuable candidates for the development of new antitubercular drugs.
Marine Biology
The occurrence of pyrazine derivatives in marine organisms points to the ecological roles these compounds may play in marine biology . While specific studies on 3-(Benzylsulfanyl)pyrazine-2-carboxylic acid in marine biology are not available, its analogs’ presence in marine environments indicates potential research applications in understanding marine biochemistry and organism interactions.
Synthetic Pathways
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid: serves as a building block in synthetic chemistry. Its benzylic position is reactive, allowing for various chemical transformations, including free radical reactions and nucleophilic substitutions, which are fundamental in constructing complex molecules for pharmaceuticals and other chemical entities .
Biological Activity Studies
The compound’s biological activities, such as antifungal and photosynthesis inhibitory effects, have been documented, suggesting its utility in studying biological processes and developing bioactive molecules .
Safety And Hazards
properties
IUPAC Name |
3-benzylsulfanylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)10-11(14-7-6-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNDPRPCKFNBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid |
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